2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
Description
The compound 2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one features a multi-component structure with distinct pharmacophoric elements:
- Ethanone linker: Connects the piperazine to a sulfanyl group, offering moderate flexibility and metabolic stability.
- Pyridine-thioether moiety: The pyridine ring at the 2-position is linked via a sulfur atom to a 3-ethyl-1,2,4-oxadiazole group, enhancing lipophilicity and resistance to enzymatic degradation .
Properties
IUPAC Name |
2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2S/c1-2-18-24-21(29-25-18)15-3-8-19(23-13-15)30-14-20(28)27-11-9-26(10-12-27)17-6-4-16(22)5-7-17/h3-8,13H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGFAHYBRFSIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting from commercially available precursors
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Introduction of the Pyridine Ring: This step often involves a nucleophilic substitution reaction where a halogenated pyridine derivative reacts with a thiol group.
Coupling of the Piperazine Ring: The final step involves the coupling of the piperazine ring with the intermediate product, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways are still under investigation, but they may involve neurotransmitter systems and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The target compound is compared to structurally related analogs (Table 1), focusing on substituents, linker chains, and heterocyclic systems.
Table 1: Structural Comparison with Analogous Compounds
Pharmacological Implications
Piperazine Substitution
- 4-Chlorophenylsulfonyl () : Sulfonyl groups increase polarity, reducing CNS activity but enhancing solubility .
Heterocyclic Systems
- 1,2,4-Oxadiazole (Target) : Superior metabolic stability compared to triazoles () due to reduced oxidative susceptibility .
- Thiophene (MK45) : Electron-rich sulfur atom may enhance π-π stacking but increase susceptibility to metabolic oxidation .
Linker Chain
- Ethanone (Target): Shorter chain reduces conformational flexibility, possibly increasing target selectivity compared to butanone-linked analogs (Compound 5, MK45) .
Research Findings and Hypotheses
While direct pharmacological data for the target compound are unavailable, inferences are drawn from structural analogs:
Receptor Binding : The fluorophenyl-piperazine motif may enhance affinity for serotonin (5-HT1A/2A) or dopamine D2 receptors, similar to arylpiperazine-based antipsychotics .
Metabolic Stability : The 1,2,4-oxadiazole group likely confers resistance to hepatic CYP450 enzymes compared to triazoles or thiophenes .
Selectivity: The ethanone linker may reduce off-target effects compared to longer chains in MK45 or Compound 5 .
Biological Activity
The compound 2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer , and antiviral research. This article synthesizes current findings on its biological activity, including relevant case studies and research data.
Chemical Structure
The molecular formula of the compound is , featuring a complex structure that incorporates both oxadiazole and piperazine moieties. The presence of these functional groups is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown promising results against various cancer cell lines:
These findings suggest that the introduction of the oxadiazole moiety can enhance the cytotoxic effects against cancer cells.
Antimicrobial Activity
The compound's structure is conducive to interactions with microbial targets. Studies have shown that similar compounds exhibit significant antimicrobial properties. For example, derivatives with piperazine and oxadiazole groups have been tested against various bacterial strains, indicating potential as effective antimicrobial agents.
Antiviral Activity
Research indicates that heterocyclic compounds like those containing oxadiazoles can inhibit viral replication. Specific derivatives have been tested for their ability to prevent the replication of viruses such as HSV-1, demonstrating high efficacy at low concentrations:
This suggests that the compound may also hold promise in antiviral applications.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the oxadiazole and pyridine moieties play critical roles in binding to biological targets, potentially inhibiting key enzymes or pathways involved in cancer cell proliferation or viral replication.
Case Studies
Several case studies have investigated the efficacy of compounds similar to This compound :
- Study on Anticancer Effects : A study evaluated a series of oxadiazole derivatives against multiple cancer cell lines and found that certain substitutions significantly enhanced anticancer activity compared to standard treatments like erlotinib.
- Antimicrobial Testing : Another study focused on the antimicrobial properties of piperazine derivatives and found notable activity against resistant strains of bacteria.
Q & A
(Basic) What synthetic strategies are recommended for achieving high yield and purity of this compound?
A multi-step approach is typically employed:
- Step 1: Coupling the pyridinyl-sulfanyl moiety via nucleophilic substitution under anhydrous conditions (e.g., using DMF as solvent and K₂CO₃ as base) .
- Step 2: Introducing the 1,2,4-oxadiazole ring through cyclization of an amidoxime intermediate with ethyl chlorooxoacetate at 80–100°C .
- Step 3: Functionalizing the piperazine ring via amide bond formation with 4-fluorophenylpiperazine, using coupling agents like EDCI/HOBt .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for removing unreacted intermediates and by-products .
(Basic) Which analytical techniques are essential for confirming the molecular structure post-synthesis?
- X-ray crystallography: Resolve crystal structure using SHELX for refinement, focusing on bond angles and torsion angles of the oxadiazole and piperazine rings .
- NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., sulfanyl linkage at pyridine C2, fluorophenyl at piperazine N4) .
- High-resolution mass spectrometry (HRMS): Confirm molecular ion peak ([M+H]⁺) with <2 ppm error .
(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Analog synthesis: Vary substituents systematically (e.g., oxadiazole alkyl groups, fluorophenyl substituents) .
- In vitro assays:
- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with FLAP’s hydrophobic pocket .
(Advanced) How should discrepancies in reported biological activity data be addressed?
- Standardize assay conditions: Ensure consistent cell lines (e.g., human vs. murine), incubation times, and LTB₄ quantification methods (ELISA vs. LC-MS) .
- Validate compound purity: Use HPLC (≥95% purity) to exclude degradation products .
- Cross-validate findings: Compare results with positive controls (e.g., MK-886 for FLAP inhibition) .
(Advanced) What computational methods predict target selectivity and off-target effects?
- Molecular dynamics (MD) simulations: Analyze binding stability with FLAP over 100 ns trajectories (e.g., GROMACS) .
- Panel screening: Test against structurally related targets (e.g., 5-lipoxygenase, GPCRs) to assess selectivity .
- QSAR modeling: Develop models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
(Basic) How can solubility and stability be evaluated under physiological conditions?
- Solubility: Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF) .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .
(Advanced) What strategies improve bioavailability for in vivo studies?
- LogP optimization: Introduce hydrophilic groups (e.g., hydroxyl or amine) to reduce logP <5 .
- Pharmacokinetic profiling: Assess oral bioavailability in rodent models, focusing on AUC₀–24h and Cₘₐₓ .
- Prodrug design: Mask polar groups (e.g., esterify the ketone) to enhance intestinal absorption .
(Basic) What are common synthetic impurities, and how are they mitigated?
- By-products: Unreacted pyridinyl-thiol or incomplete cyclization of oxadiazole .
- Mitigation: Use excess coupling reagents (1.2 eq) and monitor reaction progress via TLC (hexane:EtOAc 3:1) .
(Advanced) How is target engagement validated in cellular models?
- CRISPR knockouts: Generate FLAP-deficient cell lines and compare LTB₄ inhibition .
- Fluorescence polarization: Use fluorescently labeled FLAP inhibitors to quantify binding in live cells .
(Advanced) How are crystallographic data analyzed to guide derivative design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
